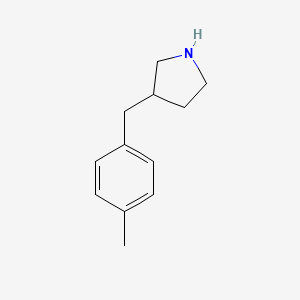

3-(4-Methylbenzyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the development of new therapeutic agents. nih.govfrontiersin.org This saturated scaffold offers several advantages that make it highly attractive to medicinal chemists. Its three-dimensional, non-planar structure allows for a more comprehensive exploration of the pharmacophore space, which is crucial for the stereochemistry of a molecule. nih.govresearchgate.net This complexity, stemming from the sp3-hybridized carbon atoms, enables the creation of a diverse range of structural analogs. nih.gov The stereogenicity of the carbon atoms within the pyrrolidine ring is a key feature, as different stereoisomers can exhibit varied biological profiles due to their distinct binding modes with enantioselective proteins. nih.govresearchgate.netnih.gov

The versatility of the pyrrolidine scaffold is underscored by its presence in numerous natural products, pharmacologically important agents, and 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.govfrontiersin.org Beyond its role in drug discovery, the pyrrolidine framework is widely employed in organic synthesis as a building block, in the formation of ligands for transition metals, and as an organocatalyst. nih.govnih.gov The ability to functionalize the pre-existing pyrrolidine ring or to construct it from various precursors provides chemists with a flexible platform for designing novel compounds. nih.gov

Derivatives of the pyrrolidine scaffold have demonstrated a wide spectrum of biological activities, including:

Anticancer tandfonline.com

Antibacterial frontiersin.org

Antiviral frontiersin.org

Anti-inflammatory frontiersin.org

Anticonvulsant frontiersin.org

The adaptability of the pyrrolidine moiety allows for the fine-tuning of physicochemical properties, which can lead to improved target selectivity and a reduction in off-target effects. tandfonline.com

Research Landscape and Potential Applications of 3-(4-Methylbenzyl)pyrrolidine

Within the broader context of pyrrolidine research, this compound has emerged as a compound of interest, primarily as a versatile intermediate in the synthesis of more complex molecules. chemimpex.com Its structure, which combines the pyrrolidine ring with a 4-methylbenzyl group, makes it a valuable building block in pharmaceutical development and chemical synthesis. chemimpex.com

Research has indicated that this compound hydrochloride is a key intermediate in the creation of various bioactive molecules. chemimpex.com Its unique structure is instrumental in modulating the pharmacological properties of new therapeutic agents. chemimpex.com Some of the documented applications and research areas for this compound and its close derivatives are detailed in the table below.

| Research Area | Application of this compound and its Derivatives |

| Pharmaceutical Development | Serves as an intermediate in the synthesis of analgesics and anti-inflammatory drugs. chemimpex.comchemimpex.com |

| Chemical Synthesis | Used as a building block for creating complex organic molecules with potential therapeutic effects. chemimpex.comchemimpex.com |

| Neuroscience Research | The related compound, 3-(4-Methylphenyl)pyrrolidine Oxalate, is used in studies of neurotransmitter systems. chemimpex.com |

| Drug Discovery | A derivative, N-(1H-indazol-5-yl)-1-(4-methylbenzyl)pyrrolidine-3-carboxamide, has been investigated in the context of Rho kinase inhibitors. researchgate.net |

The hydrochloride salt of this compound is noted for its stability and solubility, which are advantageous for its use in complex chemical reactions. chemimpex.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and its analogs has largely focused on its utility in synthetic chemistry and its incorporation into larger, more complex molecules with potential biological activity. The compound itself is often not the final product of interest, but rather a crucial starting material or intermediate.

One significant research trajectory involves the use of this compound derivatives in the synthesis of novel heterocyclic systems. For instance, research has demonstrated the carbocyclization of N,N'-(1,4-phenylenebis(methylene))bis(N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine) to produce bis-methylenepyrrolidine derivatives. researchgate.net Another study detailed the successful carbocyclization of N1,N10-diallyl-N1,N10-bis(4-methylbenzyl)deca-2,8-diyne-1,10-diamine to yield a bis-methylenepyrrolidine derivative. rsc.org These studies highlight the role of the 4-methylbenzyl group in the context of complex cyclization reactions.

Furthermore, derivatives of this compound have been included in compound libraries for screening potential biological activities. For example, N-cyclohexyl-3-(4-methylphenyl)pyrrolidine-1-carbothioamide, a structurally related compound, has been identified in several chemical databases, suggesting its availability for further investigation into its pharmacological profile. ontosight.ai Similarly, 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)pyrrolidine-2,5-dione is another derivative that has been studied for its potential biological activities, including anticancer and anti-inflammatory effects. ontosight.ai

The research trajectories indicate that the primary value of this compound in academia lies in its role as a versatile scaffold and building block, enabling the synthesis and exploration of a wide range of more complex and potentially bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methylphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-12-6-7-13-9-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXKQUZKRRYQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395090 | |

| Record name | 3-(4-methylbenzyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193220-16-5 | |

| Record name | 3-[(4-Methylphenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193220-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-methylbenzyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Methylbenzyl Pyrrolidine and Its Advanced Derivatives

Strategies for the Construction of the Pyrrolidine (B122466) Core

The formation of the five-membered pyrrolidine ring is a cornerstone of heterocyclic chemistry. Various powerful strategies have been developed to construct this motif, offering access to a wide range of substitution patterns. These methods can be broadly categorized into organocatalytic, metal-catalyzed, and multicomponent or cascade reactions.

Organocatalytic Approaches to Pyrrolidine Synthesis

Asymmetric organocatalysis has become a powerful tool for the synthesis of complex chiral molecules, avoiding the use of often toxic and expensive metals. mdpi.combenthamdirect.comresearchgate.net This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations. benthamdirect.comacs.org The synthesis of pyrrolidine scaffolds often relies on cascade reactions, where multiple bonds are formed in a single, uninterrupted sequence.

One prominent organocatalytic strategy involves the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones. rsc.org This reaction, often catalyzed by cinchona-derived bifunctional amino-squaramide catalysts, can produce highly substituted pyrrolidines with excellent diastereo- and enantioselectivity, including the formation of a stereogenic quaternary center at the 3-position. rsc.org Another versatile one-pot method starts from readily available glycine (B1666218) esters, which undergo an asymmetric conjugate addition to α,β-enones catalyzed by a chiral phase-transfer catalyst. acs.org The resulting adduct can then undergo a stereoselective intramolecular reductive amination to furnish the pyrrolidine core. acs.org These methods highlight the power of organocatalysis to create complex and optically active pyrrolidine structures from simple starting materials. mdpi.comacs.org

Metal-Catalyzed Carbocyclization Reactions

Transition metal-catalyzed cyclization of enynes (compounds containing both a double and a triple bond) provides an efficient route to five-membered heterocycles. rsc.org These reactions are valuable for their ability to construct carbo- and heterocyclic frameworks with high atom economy. Of particular relevance is the Ti(O-iPr)₄ and EtMgBr-catalyzed regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn). rsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of 3-methylene-pyrrolidine derivatives, which are precursors to 3-substituted pyrrolidines. The reaction is tolerant of various substituents on the alkyne, including aryl and alkyl groups. rsc.orgresearchgate.net

Palladium catalysis is also widely employed. For instance, a cooperative approach combining a pyrrolidine organocatalyst and a palladium catalyst has been developed for the diastereoselective carbocyclization of aldehyde and ketone-linked allenes. acs.org This reaction proceeds through an enamine intermediate and can be rendered asymmetric through the use of chiral diarylprolinol-based organocatalysts. acs.org Furthermore, copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes are a powerful and atom-economical strategy for generating highly functionalized chiral pyrrolidines. acs.org

Multicomponent and Cascade Reactions for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are highly efficient for generating molecular complexity. rasayanjournal.co.innih.gov These reactions are characterized by their high atom- and step-economy. rasayanjournal.co.in A common MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. tandfonline.com The azomethine ylide is often generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or phenylalanine) and an aldehyde or ketone (such as isatin). tandfonline.comresearchgate.net

Cascade reactions, also known as domino reactions, involve a sequence of intramolecular transformations initiated by a single event, leading to a significant increase in molecular complexity in one pot. nih.gov For example, a three-component cascade reaction between an amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269) can be used to prepare highly functionalized pyrrolidines. rasayanjournal.co.in The reaction is mediated by tetra-n-butylammonium bromide (TBAB) in water, making it an environmentally benign process. rasayanjournal.co.in Similarly, defluorinative multicomponent cascade reactions involving trifluoromethylarenes, dienes, and amines have been developed under photoredox palladium catalysis to produce complex pyrrolidine-containing structures. nih.gov

Direct Synthesis and Preparation of 3-(4-Methylbenzyl)pyrrolidine and Key Precursors

While general methods provide the tools to construct the pyrrolidine ring, targeted routes are often required to synthesize a specific molecule like this compound with high efficiency and control over stereochemistry.

Targeted Synthetic Routes to the this compound Framework

A direct approach to the 3-arylpyrrolidine framework involves the reaction of N-substituted bis(benzotriazolylmethyl)amines with styrenes. semanticscholar.org In a relevant example, the reaction of N-benzyl-N,N-bis(benzotriazol-1-ylmethyl)amine with 4-methylstyrene (B72717) in the presence of butyllithium (B86547) at low temperature, followed by warming to room temperature, affords 1-Benzyl-3-(4'-methylphenyl)pyrrolidine. semanticscholar.org This method utilizes benzotriazole (B28993) as an auxiliary to facilitate the generation of an azomethine ylide-like intermediate that undergoes cycloaddition with the styrene (B11656) derivative.

A more recent and highly specific metal-catalyzed route has been developed for a closely related derivative. The Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-(4-methylbenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine with Et₂Zn provides a direct pathway to a 4-methylene pyrrolidine precursor. nih.govrsc.org Subsequent hydrolysis or deuterolysis of the organozinc intermediate yields the corresponding (Z)-1-(4-methylbenzyl)-3-methyl-4-((trimethylsilyl)methylene)pyrrolidine derivative. nih.govrsc.org The reaction proceeds efficiently in various solvents, as detailed in the table below.

Table 1: Ti-Mg-Catalyzed Carbocyclization of N-(4-methylbenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine with Et₂Zn researchgate.net

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | CH₂Cl₂ | 82 |

| 2 | Hexane | 78 |

| 3 | Toluene | 80 |

| 4 | Et₂O | 75 |

Reaction conditions involve treating the starting enyne with Et₂Zn in the presence of catalytic Ti(O-iPr)₄ and EtMgBr, followed by hydrolysis.

Stereoselective Synthesis of Chiral this compound Derivatives

Achieving stereocontrol in the synthesis of this compound is crucial for its potential applications. Asymmetric synthesis can be approached by using chiral catalysts or by starting from the chiral pool.

Many stereoselective syntheses of pyrrolidine-containing drugs begin with readily available chiral precursors such as (S)-proline or 4-hydroxyproline. mdpi.com These starting materials can be chemically modified through a series of steps to install the desired substituents while retaining the initial stereochemistry. For example, chiral 3-hydroxypyrrolidine derivatives can be prepared from natural malic acid or glutamic acid. google.com

Catalytic asymmetric synthesis offers a more elegant and efficient approach. The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful strategy for the asymmetric synthesis of highly functionalized chiral pyrrolidines. acs.org The stereoselectivity is controlled by a chiral metal complex, often formed from a metal salt like Cu(OAc)₂·H₂O and a chiral ligand. acs.org For instance, a series of chiral N,O-ligands have been developed that, in combination with a copper(I) catalyst, promote the cycloaddition with excellent diastereo- (up to 98:2 dr) and enantioselectivities (up to 99% ee). acs.org While a specific application to this compound is not detailed, this methodology represents a state-of-the-art strategy for accessing such chiral frameworks by selecting an appropriate dipolarophile.

Preparation of Functionalized this compound Building Blocks (e.g., carboxylic acids)

The transformation of this compound into more complex, functionalized building blocks is critical for its use in iterative synthesis. A key example is the preparation of derivatives bearing a carboxylic acid group, which can serve as a handle for further chemical elaboration, such as amide bond formation.

A primary strategy to introduce a carboxylic acid function is through the oxidation of the benzylic methyl group on the phenyl ring. This transformation converts the relatively inert methyl group into a versatile carboxyl group, yielding 4-(pyrrolidin-3-ylmethyl)benzoic acid derivatives. This oxidation can be achieved using strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions are known to oxidize benzylic alkyl groups to carboxylic acids. The reaction proceeds while preserving the pyrrolidine ring structure, provided the nitrogen is appropriately protected (e.g., as a Boc-carbamate) to prevent side reactions.

Another approach involves a multi-step synthesis starting from precursors that already contain the desired functionality. For example, synthetic routes that build the pyrrolidine ring can be designed to incorporate a protected carboxylic acid group from the outset. However, for modifying the existing this compound core, direct oxidation of the methyl group represents a more convergent approach. The resulting carboxylic acid building block is a key intermediate for creating libraries of amides and esters.

A plausible synthetic sequence for this transformation is outlined below:

N-Protection: The pyrrolidine nitrogen is protected, for example, with a tert-butoxycarbonyl (Boc) group, to prevent its oxidation and to improve solubility in organic solvents.

Oxidation: The N-protected intermediate is subjected to strong oxidation (e.g., KMnO₄) to convert the benzylic methyl group to a carboxylic acid.

Deprotection (Optional): The N-protecting group can be removed if the free secondary amine is desired for subsequent reactions.

This method provides a strategic entry into a class of functionalized building blocks essential for further derivatization.

Derivatization Strategies for this compound Analogs

Derivatization of the this compound core can be systematically achieved by targeting three main regions: the pyrrolidine nitrogen, the benzyl (B1604629) moiety, and the carbon backbone of the pyrrolidine ring. These modifications allow for fine-tuning of the molecule's steric and electronic properties.

The secondary amine of the pyrrolidine ring is a primary site for functionalization due to its nucleophilicity. Standard organic transformations can be readily applied to introduce a wide variety of substituents onto the nitrogen atom. smolecule.com

N-Alkylation: This is a fundamental transformation typically achieved through the reaction of the pyrrolidine with an alkyl halide (e.g., alkyl iodides, bromides) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA). organic-chemistry.org This reaction introduces simple alkyl chains or more complex functionalized groups. Palladium-catalyzed N-alkylation reactions, including borrowing hydrogen methodologies, represent more advanced and sustainable alternatives. rsc.org Higher N-alkyl analogues, such as N-propyl derivatives, have been noted for their potential biological activities. researchgate.net

N-Acylation: The reaction of this compound with acyl chlorides or anhydrides under basic conditions yields the corresponding N-amides. smolecule.com This transformation is highly efficient and allows for the introduction of a vast array of functionalities, including aromatic, heteroaromatic, and aliphatic groups. The resulting amides are often highly stable and can significantly alter the parent molecule's properties.

The table below summarizes common N-substitution strategies for the this compound scaffold.

| Reaction Type | Reagent Class | Typical Conditions | Product |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Acetonitrile (B52724) (CH₃CN), Heat | N-Alkyl-3-(4-methylbenzyl)pyrrolidine |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), 0 °C to rt | N-Acyl-3-(4-methylbenzyl)pyrrolidine |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Pyridine, CH₂Cl₂, rt | N-Sulfonyl-3-(4-methylbenzyl)pyrrolidine |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR') | NaBH(OAc)₃ or NaBH₃CN, Dichloroethane (DCE) | N-Alkyl-3-(4-methylbenzyl)pyrrolidine |

This table presents generalized reaction conditions and may vary based on the specific substrate and reagent.

Beyond N-functionalization, the carbon framework of both the benzyl group and the pyrrolidine ring can be modified to create structural diversity.

Modifications on the Benzyl Moiety: The 4-methylbenzyl group offers two primary sites for modification: the aromatic ring and the benzylic methyl group.

Electrophilic Aromatic Substitution (EAS): The phenyl ring can undergo EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions. evitachem.comvulcanchem.com The existing substituents (the alkylpyrrolidine at C1 and the methyl group at C4) are ortho-, para-directing and activating. Therefore, substitution is expected to occur at the positions ortho to these groups (C2, C3, C5, C6 of the benzyl ring). uomustansiriyah.edu.iq

Oxidation of the Methyl Group: As discussed in section 2.2.3, the methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a key functional handle for further synthesis. nih.gov

Modifications on the Pyrrolidine Ring: Direct functionalization of the C-H bonds of the pyrrolidine ring is a more advanced strategy that has gained significant attention. These methods allow for the introduction of substituents at positions that are otherwise difficult to access.

α-Functionalization (C2/C5): The C-H bonds at the C2 and C5 positions, being adjacent to the nitrogen atom, are the most activated. Redox-neutral C-H functionalization methods can be used to introduce aryl or other groups at these positions. rsc.org

Remote C-H Functionalization (C3/C4): Functionalizing the C3 or C4 positions is more challenging due to the unactivated nature of these C(sp³)–H bonds. However, palladium-catalyzed methods using directing groups have been developed. For instance, an amide group at the C2 position can direct arylation to the C3 position. acs.org Similarly, a directing group attached to a C3-substituent can facilitate C-H arylation at the C4 position, yielding cis-3,4-disubstituted pyrrolidines. acs.org These reactions provide powerful tools for creating complex substitution patterns with high stereocontrol.

Computational and Theoretical Investigations of 3 4 Methylbenzyl Pyrrolidine and Its Analogs

Quantum Chemical Studies: Electronic Structure, Reactivity, and Stability

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-(4-Methylbenzyl)pyrrolidine and its derivatives. These calculations provide detailed information about the molecule's electronic landscape, which governs its reactivity and stability.

DFT calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally implies higher reactivity. For instance, in a study of 2,6-diphenylpiperidin-4-one, a related heterocyclic compound, a lower ionization potential (related to HOMO energy) was correlated with higher inhibition efficiency. scirp.org

For an analog, 2-methyl-4-(4-methylphenyl)pyrrolidine, DFT calculations at the B3LYP/6-311++G(d,p) level predicted a HOMO-LUMO gap of 5.2 eV. The HOMO was found to be localized on the pyrrolidine (B122466) nitrogen, while the LUMO was distributed over the aromatic π-system. This distribution suggests that the nitrogen lone pair is the primary site for nucleophilic reactivity.

Electrostatic potential maps, another product of quantum chemical calculations, visualize the charge distribution across a molecule. These maps reveal electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For 2-methyl-4-(4-methylphenyl)pyrrolidine, a region of high electron density (-42 kcal/mol) was identified near the nitrogen's lone pair, further supporting its role as a key reactive site.

Theoretical calculations are also employed to analyze the stability of different molecular structures and intermediates. In a study on the conversion of dihydroxypyrrolidine-2,5-diones, DFT was used to demonstrate that the tosylated intermediates were thermodynamically unstable and spontaneously converted to maleimides, explaining an observed reaction pathway. scirp.orgscirp.org

Table 1: Calculated Quantum Chemical Parameters for Pyrrolidine Analogs

| Compound/Analog | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 2,6-diphenylpiperidin-4-one (1A) | B3LYP/6-31G(d) | -0.20833 | -0.05739 | 0.15094 | scirp.org |

| 2-Methyl-4-(4-methylphenyl)pyrrolidine | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 5.2 |

Note: Data is sourced from studies on analogous structures and may not represent this compound itself. The values from different studies are calculated using different methods and basis sets and are not directly comparable.

Molecular Modeling and Simulation for Conformational Dynamics and Energy Landscapes

The pyrrolidine ring is not planar and can adopt various conformations, a phenomenon known as pseudorotation. unipa.it The specific conformation can significantly influence a molecule's biological activity by altering the spatial arrangement of its substituents. Molecular modeling and simulation are crucial for exploring these conformational dynamics and understanding the energy landscapes of pyrrolidine derivatives.

The conformation of the five-membered pyrrolidine ring is often described by its puckering. Common conformations include the "envelope" (or "twist") form, where one atom is out of the plane of the other four, and the "twisted chair" form. In a crystallographic study of a complex dispiro-pyrrolidine derivative, the central pyrrolidine ring was found to adopt an envelope conformation. iucr.org

Conformational analysis of fluorinated proline (a pyrrolidine carboxylic acid) derivatives has shown that the position and stereochemistry of substituents have a profound effect on the ring's pucker and the cis/trans isomerization of the amide bond. acs.org Computational methods can calculate the relative energies of these different conformers. For example, in a study of 5-benzylimidazolidin-4-ones, quantum chemical calculations were used to determine the energy differences between various staggered and eclipsed conformations arising from rotation around the benzylic C-C bond. ethz.ch The results indicated that the energy differences were small (less than 2 kcal/mol), suggesting that the benzyl (B1604629) group is relatively free to rotate at ambient temperatures. ethz.ch

These computational approaches allow researchers to map the potential energy surface of a molecule, identifying low-energy, stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might behave in a solvent or a biological binding pocket.

In Silico Prediction of Binding Interactions with Biological Targets (e.g., Molecular Docking)

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. Numerous studies have employed molecular docking to investigate the interactions of this compound analogs with various biological targets.

In one study, a derivative, N-(1H-indazol-5-yl)-1-(4-methylbenzyl)pyrrolidine-3-carboxamide, was investigated as a vasorelaxant. nih.gov Molecular docking simulations were performed to understand its interaction with Rho kinase, a key enzyme in smooth muscle contraction. nih.gov

Other research has focused on the development of enzyme inhibitors. Pyrrolidine-benzenesulfonamide derivatives were synthesized and evaluated as inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE). researchgate.net Molecular docking studies were performed to visualize the binding modes of the most potent compounds, revealing key interactions with the enzymes' active sites. researchgate.net Similarly, docking studies of pyrrolidin-2-one derivatives with AChE helped identify compounds with higher docking scores than the standard drug donepezil. researchgate.net

The versatility of the pyrrolidine scaffold is further highlighted by docking studies against other targets. Pyrrolidine-derived thiosemicarbazones have been docked into the active site of dihydrofolate reductase (DHFR) to understand their potential as anticancer agents. nih.govrsc.org In another example, pyrrolidine-2,3-diones were analyzed as potential anti-inflammatory agents by docking them with inducible nitric oxide synthase (iNOS). beilstein-journals.org

Table 2: Examples of Molecular Docking Studies on Pyrrolidine Analogs

| Pyrrolidine Analog | Biological Target | Key Findings | Source |

|---|---|---|---|

| N-(1H-indazol-5-yl)-1-(4-methylbenzyl)pyrrolidine-3-carboxamide | Rho kinase | Investigated as a potential mechanism for vasorelaxant activity. | nih.gov |

| Pyrrolidine-benzenesulfonamides (Compound 3b ) | Carbonic Anhydrase I & II (hCA I & II) | Potent inhibition observed with Ki values of 17.61 nM (hCA I) and 5.14 nM (hCA II). | researchgate.net |

| Pyrrolidine-benzenesulfonamides (Compound 6a ) | Acetylcholinesterase (AChE) | Remarkable AChE inhibition with a Ki value of 22.34 nM. | researchgate.net |

| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e ) | Inducible Nitric Oxide Synthase (iNOS) | Exhibited the strongest binding affinity (-9.51 kcal/mol) among tested compounds. | beilstein-journals.org |

Pharmacophore Modeling and Virtual Screening in Drug Discovery

Pharmacophore modeling is a powerful ligand-based drug design strategy. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

The process begins by analyzing a set of active ligands to identify their common structural features. unina.it This creates a 3D "query" or model that encapsulates the key interaction points. This model can then be used to rapidly screen large virtual databases of chemical compounds to identify new molecules that match the pharmacophore, and thus have a high probability of being active against the target. unina.itpharmacophorejournal.com

This approach has been successfully applied to discover novel pyrrolidine-based compounds. For instance, a pharmacophore model for the dopamine (B1211576) transporter (DAT) was developed and used to screen a chemical database. nih.gov This virtual screening led to the identification of 3,4-disubstituted pyrrolidines as a new class of DAT inhibitors. nih.gov

Pharmacophore models can be continuously refined as more experimental data becomes available. nih.gov The features of a pharmacophore are not just specific atoms but functional characteristics, which allows for the discovery of structurally diverse hits. nih.gov In the context of designing novel Keap1 inhibitors for neuroprotection, pharmacophore modeling was employed to guide the structural modification of phytochemicals to improve their drug-like qualities. chemrxiv.org This demonstrates the utility of pharmacophore modeling not only in hit identification but also in lead optimization.

Computational Analysis of Reaction Mechanisms and Kinetics in Synthetic Pathways

Computational chemistry is also a valuable tool for elucidating the mechanisms of chemical reactions used to synthesize pyrrolidine derivatives. By modeling the reaction pathways, researchers can understand the energetics of transition states and intermediates, providing explanations for observed product distributions, stereoselectivity, and reaction rates.

For example, DFT calculations were used to study the reaction mechanism for the conversion of a (3R, 4R)-3,4-dihydroxypyrrolidine-2,5-dione derivative into a maleimide. scirp.orgscirp.org The computational results showed that a monotosylated intermediate was thermodynamically unstable and would spontaneously eliminate a molecule of p-toluenesulfonic acid (TsOH) to form the product. scirp.orgscirp.org This study concluded that the reaction was primarily driven by thermodynamic factors rather than kinetic ones. scirp.orgscirp.org

In another study, ab initio calculations were used to rationalize the regioselectivity of the ring-opening of 2-(cyanomethyl)aziridinium salts, which can be precursors to substituted pyrrolidines. ugent.be The calculations helped to explain why the ring-opening occurred at a specific carbon atom, providing fundamental insight into the reaction mechanism. ugent.be

The synthesis of substituted pyrrolidines via Ti-Mg-catalyzed carbocyclization reactions presents another area where computational analysis can be beneficial. While the exact reasons for the high stereoselectivity of this reaction are complex, it is suggested that coordination effects play a significant role. rsc.org Computational modeling of the transition states involving the titanium catalyst could provide a detailed understanding of the factors controlling the stereochemical outcome of this important synthetic pathway.

Medicinal Chemistry and Biological Activity Profile of 3 4 Methylbenzyl Pyrrolidine Derivatives and Analogs

Significance of the 3-(4-Methylbenzyl)pyrrolidine Scaffold in Pharmaceutical Development

The this compound scaffold is a significant building block in pharmaceutical development due to the inherent properties of the pyrrolidine (B122466) ring system. This saturated heterocycle provides a three-dimensional geometry that is advantageous for exploring chemical space in drug design, moving away from the flat structures of many aromatic compounds. nih.gov The non-planar nature of the pyrrolidine ring, often described as undergoing "pseudorotation," allows for the precise spatial arrangement of substituents, which can be critical for selective binding to biological targets such as enzymes and receptors. nih.gov

The pyrrolidine nucleus is a common feature in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, and is present in many FDA-approved drugs. nih.govx-mol.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system. nih.gov The this compound structure, specifically, serves as a key intermediate in the synthesis of complex bioactive molecules. nih.gov The presence of the 4-methylbenzyl group offers a lipophilic region that can be involved in hydrophobic interactions with target proteins, while the pyrrolidine nitrogen provides a basic center for salt formation and hydrogen bonding. This combination of features makes the scaffold highly adaptable for developing drugs targeting a variety of diseases, including neurological and psychiatric disorders, as well as inflammatory conditions. nih.gov

Evaluation of Diverse Biological Activity Profiles of this compound Analogs

Neuropharmacological Research and Neurotransmitter System Modulation

Derivatives of the pyrrolidine scaffold have been extensively investigated for their effects on the central nervous system (CNS). The unique conformational flexibility of the pyrrolidine ring allows for the design of ligands that can selectively target various receptors and transporters within the brain. nih.gov

Analogs incorporating the pyrrolidine ring have shown potential in modulating neurotransmitter systems. For instance, certain pyrrolidine derivatives have been identified as potent antagonists for the NR1A/2B subtype of the NMDA receptor. nih.gov Specifically, N-(omega-phenylalkyl)-substituted (+/-)-3-(4-hydroxyphenyl)pyrrolidine demonstrated high potency with an IC50 of 0.017 microM, indicating that the 3-substituted pyrrolidine structure is a viable scaffold for developing selective NMDA receptor antagonists. nih.gov While not a direct analog of this compound, this highlights the potential of the 3-substituted pyrrolidine core in neuropharmacology.

Furthermore, the pyrrolidine scaffold is a key component in compounds designed as selective glycine (B1666218) transporter-1 (GlyT1) competitive inhibitors. nih.gov The synthesis of enantiomerically pure trans 3,4-disubstituted pyrrolidine sulfonamides has yielded potent inhibitors, demonstrating the importance of stereochemistry in achieving desired pharmacological activity. nih.gov The development of such compounds underscores the utility of the pyrrolidine framework in creating agents for CNS disorders.

The table below summarizes the neuropharmacological activity of selected pyrrolidine derivatives.

| Compound/Analog Class | Target | Activity | Reference |

| N-(omega-phenylalkyl)-substituted (+/-)-3-(4-hydroxyphenyl)pyrrolidine | NMDA Receptor (NR1A/2B subtype) | Antagonist (IC50 = 0.017 µM) | nih.gov |

| 3,4-disubstituted pyrrolidine sulfonamides | Glycine Transporter-1 (GlyT1) | Competitive Inhibitors | nih.gov |

| Pyrrolidine-2,5-dione derivatives | Anticonvulsant | Active in MES and scPTZ tests | nih.gov |

Anti-inflammatory and Analgesic Potentials

The this compound scaffold is a valuable starting point for the development of new anti-inflammatory and analgesic agents. nih.govnih.gov The pyrrolidine ring is a structural feature in various compounds that exhibit potent activity in preclinical models of inflammation and pain. nih.govnih.gov

A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were synthesized and found to be dual inhibitors of prostaglandin (B15479496) and leukotriene synthesis. nih.gov Some of these compounds showed anti-inflammatory activity equipotent to indomethacin (B1671933) but with reduced ulcerogenic side effects. nih.gov This suggests that the 3-substituted pyrrolidinone core, structurally related to this compound, is a promising template for safer anti-inflammatory drugs. nih.gov

In the realm of analgesia, various substituted benzylidinohydrazines have been shown to exhibit both morphine-like and aspirin-like analgesic properties in mouse models. nih.gov While not direct pyrrolidine derivatives, this research highlights the utility of the benzyl (B1604629) moiety in achieving analgesic effects. More directly, certain pyrrolo[3,4-d]pyridazinone derivatives have demonstrated significant analgesic activity in the phenylbenzoquinone-induced writhing test, with all tested compounds being more active than acetylsalicylic acid. nih.gov

The table below presents the anti-inflammatory and analgesic activities of selected pyrrolidine analogs.

| Compound/Analog Class | Activity | Model | Finding | Reference |

| 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones | Anti-inflammatory | Dual inhibition of prostaglandin and leukotriene synthesis | Equipotent to indomethacin with reduced ulcerogenicity | nih.gov |

| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | Anti-inflammatory & Analgesic | In vivo animal models | Compounds A-1 and A-4 showed the highest anti-inflammatory and analgesic effects, respectively. | nih.gov |

| N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinones | Analgesic | Phenylbenzoquinone induced 'writhing' test | All compounds were more active than acetylsalicylic acid (ED50 values from 0.04 to 11 mg/kg). | nih.gov |

Anticancer and Antitumor Properties

The pyrrolidine scaffold is a recurring motif in a multitude of natural and synthetic compounds with significant anticancer and antitumor properties. mdpi.comsemanticscholar.org Its structural versatility allows for the development of derivatives that can interact with various cancer-related targets, including enzymes and receptors, leading to the inhibition of cancer cell growth and proliferation. nih.gov

For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures significantly enhanced the anticancer activity, with some derivatives showing higher potency than the standard drug cytarabine. mdpi.com

Furthermore, novel pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety, which are structurally related to substituted pyrrolidines, have demonstrated potent cytotoxic activity against several human cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and HT29 (colon). semanticscholar.org Some of these compounds were also found to inhibit multiple oncogenic kinases and tubulin polymerization, highlighting the potential for multi-targeted anticancer agents based on this scaffold. semanticscholar.org

The table below summarizes the anticancer activity of selected pyrrolidine derivatives.

| Compound/Analog Class | Cancer Cell Line | Activity | Finding | Reference |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Cytotoxicity | Some derivatives were more potent than cytarabine. | mdpi.com |

| Pyrrolizines with 3,4,5-trimethoxyphenyl moiety | MCF-7 (Breast), A2780 (Ovarian), HT29 (Colon) | Cytotoxicity | Benzamide derivatives showed higher cytotoxicity than corresponding Schiff bases. | semanticscholar.org |

| 3,5-bis(benzylidene)piperidin-4-ones (structurally related) | HSC-2, HSC-4, HL-60 | Selective Cytotoxicity | N-acryloyl derivatives showed submicromolar CC50 values. | nih.gov |

Antimicrobial, Antibacterial, and Antiviral Activities

The pyrrolidine ring is a key structural component in many compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.netnih.govbiointerfaceresearch.com Derivatives of this scaffold have been shown to be effective against various strains of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents. researchgate.netnih.govbiointerfaceresearch.com

In one study, a series of 2,6-dipyrrolidino-1,4-dibromobenzene and 2,4,6-tripyrrolidino chlorobenzene (B131634) derivatives were synthesized and screened for their in vitro antimicrobial activity. epa.gov These compounds inhibited the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the yeast-like fungus Candida albicans, with MIC values ranging from 32 to 512 µg/ml. epa.gov

Additionally, novel thiazole-based pyrrolidine derivatives have been synthesized and evaluated as potential antibacterial agents. biointerfaceresearch.com A 4-F-phenyl derivative from this series was found to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com The synthesis of chiral 3,4-disubstituted pyrrolidine derivatives has also yielded compounds that inhibit the growth of standard as well as methicillin-resistant strains of Escherichia coli and Staphylococcus aureus. researchgate.net

The table below presents the antimicrobial activity of selected pyrrolidine derivatives.

| Compound/Analog Class | Microorganism(s) | Activity | MIC/Inhibition Zone | Reference |

| Substituted halogenobenzene pyrrolidines | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | Antibacterial & Antifungal | MIC: 32-512 µg/ml | epa.gov |

| Thiazole-based pyrrolidine derivatives | S. aureus, B. cereus | Antibacterial | Inhibition zone of 30.53 ± 0.42 mm and 21.70 ± 0.36 mm at 400 µg | biointerfaceresearch.com |

| Chiral 3,4-disubstituted pyrrolidines | E. coli, S. aureus (including MRSA) | Antibacterial | Growth inhibition | researchgate.net |

| Spiro pyrrolidines | B. subtilis, E. faecalis, E. coli, P. aeruginosa | Antibacterial | MIC: 75 to <150 µg/mL | nih.gov |

Enzyme Inhibition and Receptor Modulation Studies

The this compound scaffold is a promising framework for designing molecules that can selectively inhibit enzymes or modulate receptor activity. The pyrrolidine ring's stereochemistry and substitution patterns can be fine-tuned to achieve high affinity and selectivity for specific biological targets. nih.gov

Pyrrolidinediones have been identified as novel reversible inhibitors of the bacterial enzyme MurA, which is a key enzyme in the biosynthesis of peptidoglycan. nih.gov The most potent inhibitor from this class had an IC50 of 4.5 µM and was shown to inhibit both wild-type MurA and a fosfomycin-resistant mutant. nih.gov This highlights the potential of the pyrrolidine scaffold in developing new antibiotics with novel mechanisms of action. nih.gov

In the context of receptor modulation, conformationally constrained analogues of Pro-Leu-Gly-NH2 (PLG) incorporating a pyrrolidine ring have been shown to modulate dopamine (B1211576) receptor binding. nih.gov One such gamma-lactam analogue was found to be 10,000 times more active than PLG in enhancing the binding of a dopamine receptor agonist to striatal dopamine receptors. nih.gov Furthermore, pyrrolidine derivatives have been developed as potent GPR52 G protein-biased agonists, which could have therapeutic applications in CNS disorders. nih.gov

The table below summarizes the enzyme inhibition and receptor modulation activities of selected pyrrolidine derivatives.

| Compound/Analog Class | Target | Activity | Potency | Reference |

| Pyrrolidinediones | Bacterial Enzyme MurA | Reversible Inhibitor | IC50 = 4.5 µM | nih.gov |

| 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide | Dopamine Receptors | Binding Enhancer | 10,000x more active than PLG | nih.gov |

| 3-((4-Benzylpyridin-2-yl)amino)benzamides | GPR52 | G Protein-Biased Agonist | Potent agonism | nih.gov |

| 3-(4-hydroxyphenyl)pyrrolidines | NMDA Receptor (NR1A/2B subtype) | Selective Antagonist | IC50 = 0.017 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy

The exploration of the structure-activity relationship (SAR) for this compound and its analogs has been a critical endeavor in medicinal chemistry, primarily aimed at optimizing their interaction with biological targets to enhance therapeutic efficacy. These studies have systematically investigated how modifications to the core pyrrolidine scaffold and its substituents influence potency and selectivity.

The biological activity of this compound derivatives is significantly modulated by the nature and position of substituents on both the pyrrolidine ring and the benzyl moiety. Research into analogous compounds, such as substituted piperidines and tropanes, has provided valuable insights that can be extrapolated to the 3-benzylpyrrolidine (B112086) scaffold. A key determinant of activity, particularly for compounds targeting monoamine transporters, is the electronic character of the substituents on the aromatic ring.

Studies on structurally related 3,6-disubstituted piperidine (B6355638) derivatives have shown that the presence of an electron-withdrawing group on the phenyl ring of a benzylamine (B48309) moiety can have a profound effect on potency at the dopamine transporter (DAT). nih.gov This suggests that for this compound analogs, modifications to the methyl group on the benzyl ring or the introduction of other substituents could significantly alter their affinity and selectivity for DAT, as well as for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.

For instance, in a series of 4-benzylpiperidine (B145979) carboxamides, the nature of the aromatic substituent was found to be a critical factor in determining selectivity. Compounds bearing a diphenyl group tended to have stronger inhibition of DA reuptake, while those with a biphenyl (B1667301) group showed a higher degree of inhibition at the serotonin transporter. nih.gov This highlights the nuanced role of aromatic substituents in directing the pharmacological profile of these molecules. The length of a carbon linker between the nitrogen of the piperidine and a carboxamide group also influenced activity, with a shorter two-carbon linker favoring higher potency for dopamine reuptake inhibition. nih.gov

The following table summarizes the general SAR trends observed in analogous scaffolds, which are instructive for the design of novel this compound derivatives.

| Scaffold/Analog Class | Substituent Modification | Observed Effect on Biological Activity | Primary Target(s) |

|---|---|---|---|

| 3,6-Disubstituted Piperidines | Electron-withdrawing group on phenyl ring | Increased potency | Dopamine Transporter (DAT) |

| 4-Benzylpiperidine Carboxamides | Diphenyl vs. Biphenyl substituent | Diphenyl enhances DAT inhibition; Biphenyl enhances SERT inhibition | DAT, SERT |

| 4-Benzylpiperidine Carboxamides | 2-carbon vs. 3-carbon linker | 2-carbon linker increases DAT inhibition potency | DAT |

| 3α-Benzyl-8-azabicyclo[3.2.1]octanes | Unsubstituted benzyl ring | Most potent in the series for DAT binding | DAT |

These findings underscore the importance of systematic substituent modification in tuning the biological activity and selectivity of this compound analogs for their intended molecular targets.

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with chiral biological macromolecules such as receptors and enzymes. For this compound, which contains a chiral center at the 3-position of the pyrrolidine ring, the spatial orientation of the 4-methylbenzyl group is expected to have a significant impact on its pharmacological profile.

Research on a variety of chiral compounds has consistently demonstrated that enantiomers can exhibit markedly different biological activities, with one enantiomer often being significantly more potent or possessing a different pharmacological profile than the other. nih.gov In the context of pyrrolidine-containing compounds, a structure-activity relationship study of proline and pyrrolidine-based melanocortin receptor agonists revealed the critical importance of the absolute configuration at the 2-position of the pyrrolidine ring for binding affinity and agonist potency. nih.gov Specifically, analogues with the (2S,4R) configuration were found to be the most potent agonists across three different melanocortin receptors. nih.gov

Similarly, in a series of potent 3,6-disubstituted piperidine derivatives targeting the dopamine transporter, the separation of a racemic mixture into its constituent enantiomers revealed differential affinities for DAT. The absolute configuration of the more active enantiomer was determined through X-ray crystallography, confirming that the biological activity resides predominantly in one stereoisomer. nih.gov

While specific studies on the separated enantiomers of this compound are not extensively reported in the reviewed literature, the principles derived from analogous systems strongly suggest that the (R) and (S) enantiomers of this compound would display different affinities and potencies at their biological targets. The stereoselective synthesis and pharmacological evaluation of these individual enantiomers are therefore crucial steps in the development of optimized therapeutic agents based on this scaffold. mdpi.com

The following table illustrates the importance of stereochemistry in related compound classes.

| Compound Class | Chiral Feature | Observed Impact of Stereochemistry |

|---|---|---|

| Proline and Pyrrolidine-based MCR Agonists | Absolute configuration at C2 of pyrrolidine | (S) configuration at C2 is crucial for binding affinity and agonist potency. |

| 3,6-Disubstituted Piperidine DAT Inhibitors | Diastereomers and Enantiomers | Enantiomers exhibit differential affinities for the dopamine transporter. |

| 3α-[bis(4-fluorophenyl)methoxy]tropanes | Enantiomers | The R-enantiomer binds with the highest affinity to the dopamine transporter. |

Mechanism of Action Studies of this compound Related Compounds at Molecular and Cellular Levels

The primary mechanism of action for many psychoactive compounds containing a pyrrolidine ring, particularly those structurally analogous to this compound, is the modulation of monoamine transporter function. These transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Compounds related to this compound often act as reuptake inhibitors at these transporters. By binding to the transporter protein, they block the reuptake of the respective neurotransmitter, leading to an increase in its extracellular concentration and a subsequent enhancement of neurotransmission. The dopamine transporter is a particularly common target for such compounds. nih.gov

The dopamine transporter functions through an alternating access mechanism, where the protein cycles between an outward-facing conformation, which binds dopamine from the synaptic cleft, and an inward-facing conformation, which releases dopamine into the presynaptic neuron. nih.gov Many DAT inhibitors, including cocaine, are known to bind to the outward-facing conformation of the transporter, thereby stabilizing it and preventing the translocation of dopamine. nih.gov Molecular dynamics simulations of some atypical DAT inhibitors have suggested that they can promote an inward-facing conformation of the transporter, which may contribute to their unique pharmacological profiles. semanticscholar.org

At the cellular level, the inhibition of dopamine reuptake leads to a cascade of downstream signaling events. The increased levels of dopamine in the synapse result in enhanced activation of postsynaptic dopamine receptors. This can have a variety of physiological and behavioral effects, depending on the specific neural circuits involved.

Molecular Interactions of this compound with Biological Macromolecules (e.g., Protein Binding)

The interaction of this compound and its analogs with their protein targets is governed by a combination of specific molecular interactions. For compounds that target the dopamine transporter, computational docking and molecular dynamics simulations have provided valuable insights into the key binding determinants.

A crucial interaction for many DAT inhibitors is the formation of a salt bridge between the protonated amine of the ligand and a conserved aspartate residue within the transporter's binding site, specifically Asp79 in the human dopamine transporter (hDAT). nih.gov This electrostatic interaction is a primary anchor for the ligand within the binding pocket.

The pyrrolidine ring itself plays a significant role in the binding of these compounds. In studies of the potent synthetic cathinone (B1664624) MDPV, which also contains a pyrrolidine moiety, it was found that the pyrrolidine ring fits into a specific region of the DAT binding site termed "subpocket A". nih.gov This subpocket is lined by several amino acid residues, and the interaction is further stabilized by the aforementioned salt bridge with Asp79. nih.gov

Future Perspectives and Research Directions for 3 4 Methylbenzyl Pyrrolidine

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted pyrrolidines is a significant area of focus in organic chemistry. acs.org Traditional methods are increasingly being replaced by more efficient and environmentally friendly approaches. chemheterocycles.com The application of green chemistry principles, such as the use of microwave-assisted organic synthesis (MAOS), has been shown to increase synthetic efficiency in the production of pyrrolidine (B122466) derivatives. nih.gov

Future research in the synthesis of 3-(4-Methylbenzyl)pyrrolidine and its analogs is likely to focus on the following:

Multicomponent Reactions: One-pot, three-component domino reactions have been successfully employed for the synthesis of complex pyrrolidine-fused spirooxindoles in eco-friendly solvents like ethanol-water mixtures. semanticscholar.org This approach, which avoids toxic solvents and lengthy purification steps, could be adapted for the asymmetric synthesis of this compound derivatives.

Catalytic Innovations: The use of novel catalysts, such as L-proline functionalized manganese ferrite (B1171679) nanorods, has demonstrated high efficiency and diastereoselectivity in the synthesis of spiro-pyrrolidines through 1,3-dipolar cycloaddition reactions. rsc.org Similarly, palladium-catalyzed hydroarylation of pyrrolines offers a direct route to 3-aryl pyrrolidines. nih.govnih.govresearchgate.net Exploring such catalytic systems could lead to more efficient and selective syntheses of this compound.

Flow Chemistry: Continuous flow synthesis is another promising avenue for the sustainable production of pyrrolidine-containing molecules, offering advantages in terms of safety, scalability, and product consistency.

These advancements are crucial for reducing the environmental impact of chemical synthesis and for making the production of valuable compounds like this compound more cost-effective. chemheterocycles.com

Exploration of Undiscovered Therapeutic Applications for its Derivatives and Analogs

The pyrrolidine ring is a versatile scaffold that has been incorporated into drugs for a wide range of diseases, including cancer, diabetes, and infectious diseases. nih.govnih.govresearchgate.net While this compound is noted for its use in developing agents for neurological and psychiatric conditions, its derivatives and analogs hold potential for a much broader spectrum of therapeutic applications.

Future explorations could target:

Oncology: Pyrrolidine derivatives have been investigated as anticancer agents, with some showing significant antiproliferative activity. nih.gov The this compound scaffold could be functionalized to target specific cancer-related pathways.

Inflammatory Diseases: Certain pyrrolidine derivatives have demonstrated potent anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX). nih.govnih.gov This suggests that analogs of this compound could be developed as novel anti-inflammatory drugs.

Diabetes: The pyrrolidine scaffold is present in antidiabetic drugs. researchgate.net Research into derivatives of this compound could lead to new treatments for diabetes mellitus.

The structural diversity achievable with the this compound core, combined with the proven therapeutic potential of the broader pyrrolidine class, provides a strong rationale for exploring these and other undiscovered therapeutic applications. nih.gov

Integration of Advanced Computational Approaches for Predictive Modeling and Lead Optimization

The use of in silico methods is becoming increasingly integral to the drug discovery and development process. nih.gov These computational tools can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost associated with preclinical research.

For this compound and its derivatives, advanced computational approaches can be applied in several ways:

Predictive Bioactivity Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives. nih.govyoutube.comconsensus.app By analyzing the physicochemical properties of a series of compounds, these models can identify key structural features that contribute to therapeutic efficacy.

Molecular Docking: Docking simulations can be used to predict the binding affinity and orientation of this compound derivatives to specific biological targets. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. acs.org This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, reducing the likelihood of late-stage failures in the drug development pipeline.

The integration of these computational approaches will enable a more rational and efficient design of novel therapeutics based on the this compound scaffold.

Addressing Research Gaps and Challenges in the Translational Pipeline

The translation of promising preclinical candidates into clinically effective drugs is a major challenge in pharmaceutical research, particularly for central nervous system (CNS) disorders. doi.orgresearchgate.net For compounds like this compound, which are being investigated for neurological and psychiatric applications, several hurdles in the translational pipeline need to be addressed.

Key challenges and future research directions include:

Blood-Brain Barrier Penetration: For CNS-active drugs, the ability to cross the blood-brain barrier is critical. Future research should focus on designing derivatives of this compound with optimal physicochemical properties for brain penetration.

Predictive Animal Models: The development of more predictive animal models for CNS disorders is essential for accurately assessing the therapeutic potential of new compounds. doi.org

Biomarker Identification: The identification of reliable biomarkers can aid in patient stratification and in monitoring the efficacy of new treatments in clinical trials.

Potential for Bioactivation: It is important to be aware that the pyrrolidine motif can have a potential liability of being bio-activated to reactive metabolites, which could have genotoxic effects. pharmablock.com This should be carefully evaluated during preclinical development.

By proactively addressing these challenges, researchers can increase the likelihood of successfully translating promising this compound-based compounds from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methylbenzyl)pyrrolidine, and how can reaction conditions be optimized for academic-scale production?

- Methodology : A common synthesis involves carbocyclization of allylpropargyl amines using titanium(IV) isopropoxide and ethylmagnesium bromide as catalysts, followed by purification via flash chromatography (eluent: diethyl ether/isopropyl alcohol/hexane mixtures). Optimization focuses on controlling reaction temperature (room temperature to reflux) and stoichiometry of Et₂Zn to improve yield (e.g., 61% reported in one protocol) .

Q. How is the structural integrity of this compound confirmed in academic research?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H-NMR in DMSO-d₆ resolves pyrrolidine ring protons (δ 1.5–3.5 ppm) and aromatic signals (δ 6.8–7.2 ppm), while HRMS confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₁₇N: 176.1434) .

Q. What in vitro assays are recommended for initial biological activity screening of pyrrolidine derivatives like this compound?

- Methodology : Use receptor-binding assays (e.g., serotonin or dopamine transporters) in neuronal cell lines. Competitive inhibition studies with radiolabeled ligands (e.g., [³H]paroxetine for serotonin reuptake) quantify IC₅₀ values. Parallel cytotoxicity assays (MTT or resazurin-based) ensure compound safety at tested concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. methoxy substituents) influence the biological activity of this compound analogs?

- Methodology : Compare substituent effects via quantitative structure-activity relationship (QSAR) studies. For instance, replacing the 4-methyl group with methoxy increases polarity, altering blood-brain barrier permeability. In vitro assays show methyl derivatives exhibit 2–3× higher dopamine receptor affinity than methoxy analogs .

Q. What chromatographic techniques resolve enantiomers of this compound, and how is enantiomeric excess (ee) quantified?

- Methodology : Chiral HPLC using columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases. Detection via polarimetry or circular dichroism (CD) confirms ee. For example, baseline separation (R > 1.5) is achievable with 90:10 hexane/isopropanol at 1.0 mL/min flow rate .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodology : Accelerated stability studies in buffers (pH 1–13) at 25–60°C. LC-MS monitors degradation products (e.g., oxidation at the benzyl position). The compound shows >90% stability at pH 7.4 and 25°C over 72 hours but degrades rapidly under acidic (pH 1) or oxidative (H₂O₂) conditions .

Q. What molecular modeling approaches predict the pharmacological targets of this compound?

- Methodology : Docking simulations (AutoDock Vina) using crystal structures of serotonin/dopamine transporters (PDB: 5I6X, 4M48). Free energy calculations (MM-GBSA) highlight favorable interactions between the methylbenzyl group and hydrophobic binding pockets (ΔG ≈ −9.2 kcal/mol) .

Q. How can metabolic pathways of this compound be profiled in hepatic microsomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.